molecular formula C19H17ClN2O2S B2366385 2-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide CAS No. 478030-54-5

2-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide

Cat. No. B2366385
CAS RN: 478030-54-5
M. Wt: 372.87
InChI Key: YUSDPLXQIACPQU-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide (CBT-MC) is a novel synthetic compound that has been studied extensively over the past several years. CBT-MC has been found to have potential applications in a variety of fields, including drug synthesis, drug discovery, and laboratory experiments.

Scientific Research Applications

Antibacterial and Antifungal Activity

  • Antibacterial Activity : A study explored the antibacterial properties of thiazole derivatives, including compounds related to 2-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide. These compounds were found effective against various Gram-positive and Gram-negative bacterial strains, demonstrating their potential as antibacterial agents (Mhaske et al., 2011).

  • Antifungal Activity : Thiazole derivatives have also been investigated for their antifungal properties. Specific derivatives of thiazole carboxamides, related to the compound , showed promising antifungal activity, indicating their potential in treating fungal infections (Mhaske et al., 2011).

Electronic and Optical Properties

  • Electronic Properties : A study focusing on the electronic properties of heterocyclic compounds, including thiazole derivatives, revealed insights into their ionization potential, electron affinity, energy gap, and other electronic parameters. This research is crucial for understanding the electronic behavior of these compounds in various applications (Beytur & Avinca, 2021).

  • Nonlinear Optical Properties : The same study also investigated the nonlinear optical properties of these compounds, which are vital for applications in photonics and optoelectronics. The understanding of these properties can guide the design of materials for optical devices (Beytur & Avinca, 2021).

Photoreactive Properties

  • Photoreactions with Singlet Oxygen : Research on the photooxidation of thiazole derivatives, including compounds similar to this compound, in the presence of singlet oxygen, has been conducted. These findings are significant for understanding the photoreactive behavior of these compounds under various conditions (Mahran, Sidky, & Wamhoff, 1983).

Biological Screening

  • Biological Screening for Antibacterial Properties : Further research on thiazole carboxamide derivatives has included their biological screening, emphasizing their antibacterial properties. These studies contribute to the development of new antibacterial agents (Xi et al., 2005).

Mechanism of Action

Target of Action

The compound, also known as 2-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide, is a thiazole derivative . Thiazoles are known to interact with a variety of enzymes and receptors in the biological system . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . .

Mode of Action

The mode of action of thiazole derivatives is characterized by their ability to bind in the biological system with a variety of enzymes and receptors . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which may influence the interaction of the compound with its targets.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways. For instance, they have been found to act as antioxidants, analgesics, anti-inflammatory agents, and more . .

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the ADME properties of the compound.

Result of Action

The result of the compound’s action would depend on its interaction with its targets and the biochemical pathways it affects. Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability . .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-24-17-5-3-2-4-14(17)11-21-19(23)16-12-25-18(22-16)10-13-6-8-15(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSDPLXQIACPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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